molecular formula C15H31Cl2NO3Si B017379 2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane CAS No. 326480-00-6

2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane

Cat. No.: B017379
CAS No.: 326480-00-6
M. Wt: 372.4 g/mol
InChI Key: VOECCWQELBNMEF-NWDGAFQWSA-N
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Description

2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a butyldimethylsilyloxy group, a t-Boc-protected amino group, and two chlorine atoms attached to a butane backbone. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of an amino group with a t-Boc group, followed by the introduction of the butyldimethylsilyloxy group. The final step involves the chlorination of the butane backbone to introduce the two chlorine atoms. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the chlorine atoms or modify the functional groups.

    Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane involves its interaction with specific molecular targets and pathways. The t-Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The butyldimethylsilyloxy group provides stability and lipophilicity, enhancing the compound’s ability to interact with lipid membranes and proteins.

Comparison with Similar Compounds

Similar compounds to 2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane include:

    N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine: This compound shares the t-Boc and butyldimethylsilyloxy groups but differs in the presence of an aziridine ring.

    This compound: This compound is structurally similar but may have variations in the positioning of functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl N-[(2R,3S)-3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31Cl2NO3Si/c1-14(2,3)20-13(19)18-11(9-16)12(10-17)21-22(7,8)15(4,5)6/h11-12H,9-10H2,1-8H3,(H,18,19)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOECCWQELBNMEF-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCl)C(CCl)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCl)[C@@H](CCl)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31Cl2NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458555
Record name 2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326480-00-6
Record name 2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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